molecular formula C26H32O12 B591393 Nortracheloside CAS No. 33464-78-7

Nortracheloside

Cat. No.: B591393
CAS No.: 33464-78-7
M. Wt: 536.5 g/mol
InChI Key: VXYKGOAXVHSLDD-PTHUBMCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nortracheloside is a lignan compound isolated from the plant Trachelospermum jasminoides (Lindl.) Lem . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has been studied for its potential therapeutic properties and its role in various biological processes.

Scientific Research Applications

Safety and Hazards

Specific safety and hazard information for Nortracheloside is not available in the resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound. It should be stored at 4°C and protected from light .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nortracheloside is typically isolated from natural sources, particularly from the leaves and stems of Trachelospermum jasminoides . The isolation process involves extraction with solvents followed by purification using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily obtained through natural extraction. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Nortracheloside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

Nortracheloside exerts its effects through various molecular targets and pathways. It is known to interact with cellular signaling pathways involved in inflammation and oxidative stress. The compound’s antioxidant properties help neutralize free radicals, thereby protecting cells from damage . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Nortracheloside is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(32)26(15,33)10-14-4-6-17(19(9-14)35-2)37-24-23(31)22(30)21(29)20(11-27)38-24/h3-6,8-9,15,20-24,27-31,33H,7,10-12H2,1-2H3/t15-,20+,21+,22-,23+,24+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYKGOAXVHSLDD-PTHUBMCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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